molecular formula C4H12ClO4P B085967 Tetrakis(hydroxymethyl)phosphonium chloride CAS No. 124-64-1

Tetrakis(hydroxymethyl)phosphonium chloride

Cat. No.: B085967
CAS No.: 124-64-1
M. Wt: 190.56 g/mol
InChI Key: AKXUUJCMWZFYMV-UHFFFAOYSA-M
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Description

Tetrakis(hydroxymethyl)phosphonium chloride is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]Cl. It is a white, water-soluble salt commonly used as a precursor to fire-retardant materials and as a microbiocide in commercial and industrial water systems .

Mechanism of Action

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) is an organophosphorus compound with the chemical formula [P(CH2OH)4]Cl . It has a variety of applications, including as a precursor to fire-retardant materials and a microbiocide in commercial and industrial water systems .

Target of Action

THPC primarily targets microorganisms such as Escherichia coli . It also interacts with protein-based hydrogels used for 3D cell encapsulation applications .

Mode of Action

THPC acts as a tetra-functional, amine-reactive, aqueous crosslinker . It can bind to multiple sites on a target molecule, enabling it to crosslink large molecules together. This property is particularly useful in the creation of protein-based hydrogels .

Biochemical Pathways

It is known that thpc can be synthesized by treating phosphine with formaldehyde in the presence of hydrochloric acid . This reaction produces a compound that can be converted to tris(hydroxymethyl)phosphine upon treatment with aqueous sodium hydroxide .

Result of Action

The primary result of THPC’s action is its ability to inhibit the growth of microorganisms and to crosslink proteins in hydrogels . In the context of textiles, THPC is used to create flame-retardant finishes .

Action Environment

The action of THPC can be influenced by various environmental factors. For instance, its effectiveness as a microbiocide can depend on the specific conditions of the water system in which it is used . Additionally, the effectiveness of THPC as a crosslinker can be influenced by factors such as pH and temperature .

Properties

IUPAC Name

tetrakis(hydroxymethyl)phosphanium;chloride
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InChI

InChI=1S/C4H12O4P.ClH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1
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InChI Key

AKXUUJCMWZFYMV-UHFFFAOYSA-M
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Canonical SMILES

C(O)[P+](CO)(CO)CO.[Cl-]
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Molecular Formula

C4H12O4P.Cl, C4H12ClO4P
Record name TETRAKIS(HYDROXYMETHYL)PHOSPHONIUM CHLORIDE
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Related CAS

22031-17-0 (phosphate[3:1]), 52221-67-7 (oxalate[2:1]), 55566-30-8 (sulfate[2:1]), 7580-37-2 (unspecified acetate)
Record name Tetramethylolphosphonium chloride
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DSSTOX Substance ID

DTXSID5021330
Record name Tetramethylolphosphonium chloride
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Molecular Weight

190.56 g/mol
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Physical Description

Tetrakis(hydroxymethyl)phosphonium chloride is a clear slightly viscous,colorless to yellow liquid (20% H2O solution). (NTP, 1992), Dry Powder; Liquid, Crystalline solid; [ACGIH] Available commercially as an 80% aqueous solution; [MSDSonline]
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Boiling Point

244 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 40,000 mg/l, temp not specified.
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Density

1.322 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.341
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Vapor Pressure

1 mmHg at 77 °F ; 6.0 mmHg at 84 °F; 110.0 mmHg at 124 °F (NTP, 1992), 0.00000011 [mmHg]
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Color/Form

Crystalline

CAS No.

124-64-1
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Melting Point

154 °C
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Synthesis routes and methods

Procedure details

Tris(hydroxymethyl)phosphine (THP) was prepared from tetrakis-(hydroxymethyl)phosphonium chloride (THPC) as follows. Eighteen milliliters (corresponding to 19.3 grams anhydrous, or 101.5 mmol) 80% THPC was mixed with 100 milliliters isopropanol and 50 milliliters toluene. The mixture was evaporated to dryness on a Rotavap (bath temperature 80-90° C.), and the azeotropic distillation was repeated for 2 more times to provide a semi-solid mass of anhydrous THPC. The dried residue was dissolved in 60 milliliters of isopropanol, to which was added 40 milliliters dry triethylamine (TEA) under ice-cooling. After the exothermic reaction had subsided, the mixture was set in a freezer (−10° C.) for 1 hour to ensure that the precipitation of TEA.HCl was completed. The TEA salt was filtered off, and the filtrate was allowed to evaporate to dryness. Heating under reduced pressure on the Rotavap (bath temperature 80-90° C.) was continued for 4 hours to give a clear viscous liquid. The yield of THP was 11.8 grams (94% of theoretical). EIMS (electron ionization mass spectroscopy, direct inlet) exhibited a molecular ion at m/z 124 together with fragments at m/z 106, 94, 76, 64, 61, 46, and 31, formed due to successive loss of H2O, and CH2O from the molecular ion. Infrared absorptions occur at 3224 (broad), 2815, 1589, 1420, 1125 (strong), and 1030 (strong) cm−1. The THP thus prepared is pure enough for use in crosslinking. It is relatively stable and can be stored in freezer for up to 8 weeks without noticeable decomposition. Further purification of THP by distillation is not recommended due to thermal decomposition above 130° C. releasing PH3 gas in the process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrakis(hydroxymethyl)phosphonium chloride
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Customer
Q & A

A: THPC's interactions depend heavily on the application. For example, in flame retardant applications, THPC reacts with cellulose fibers in cotton, forming a phosphorus-containing polymer that inhibits combustion []. This reaction is often facilitated by ammonia curing and can involve additional co-monomers like urea []. In other cases, THPC acts as a reducing agent for synthesizing metal nanoparticles. Here, it reduces metal ions to their zero-valent state, forming nanoparticles stabilized by tris(hydroxymethyl)phosphine oxide (THPO), a byproduct of the reduction process [].

A: THPC has the molecular formula [(CH2OH)4P]Cl and a molecular weight of 190.50 g/mol. Spectroscopic data, including IR, NMR, and ESCA, have been used to characterize THPC and its derivatives []. For example, 1H NMR studies show evidence of chemical exchange between the methylol groups of THPC and its hydrolysis products [].

ANone: THPC demonstrates versatility in various applications but requires careful consideration of its stability and compatibility:

  • Nanoparticle Synthesis: THPC effectively reduces various metal ions, including gold, silver, platinum, and palladium, producing stable nanoparticles [, , ].
  • Other applications: THPC also finds use in cellulose separation from industrial waste [] and as an oxygen scavenger in polymer gel dosimeters [, , ].

ANone: While THPC itself is not a catalyst, it plays a crucial role in catalyst preparation:

  • Gold Nanoparticle Synthesis: THPC reduces gold salts to form gold nanoparticles, which are catalytically active in reactions like CO oxidation []. The size of the nanoparticles, controlled by factors like THPC concentration and reaction time, influences the catalytic activity [].
  • Iridium Catalyst Support: THPC acts as a stabilizing agent when depositing iridium nanoparticles on various supports [, ]. The choice of support influences the catalytic activity and selectivity for reactions like furfural hydrogenation [].

A: While computational studies focusing specifically on THPC are limited in the provided literature, density functional theory (DFT) calculations have been used to investigate the interaction of furfural with different supports in the context of THPC-stabilized iridium catalysts []. This exemplifies the potential for using computational methods to understand THPC's role in catalyst design.

ANone: The choice of alternatives to THPC depends on the specific application:

    ANone: Research on THPC leverages a variety of analytical techniques:

    • Spectroscopy: NMR, IR, and XPS are crucial for structural characterization [, , ].
    • Microscopy: TEM and SEM provide insights into nanoparticle size, morphology, and distribution [, , ].
    • Thermal Analysis: TGA and DSC are essential for studying thermal stability and degradation behavior [, ].

    A: Early research on THPC focused on its synthesis and reactivity, with key findings on its rearrangement upon hydrolysis [] and its reactions with amines to form flame-retardant polymers []. Subsequent milestones include:

    • Flame Retardant Applications: Development of durable flame-retardant finishes for cotton fabrics using THPC-based formulations [, ].
    • Nanoparticle Synthesis: Discovery of THPC as an effective reducing and stabilizing agent for synthesizing metal nanoparticles, opening avenues for applications in catalysis and other nanotechnology fields [, , ].

    ANone: THPC research exemplifies cross-disciplinary collaboration:

    • Chemistry & Materials Science: Synthesis and characterization of THPC-derived polymers for flame retardant applications [, , ].
    • Chemistry & Nanotechnology: Development of THPC-mediated synthesis routes for metal nanoparticles with tailored properties for catalysis and other applications [, ].
    • Chemistry & Engineering: Application of THPC in cellulose separation from industrial waste, highlighting its potential in sustainable processes [].

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